tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)9-17-8-10(13)15/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEKDXXPNDWOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable lactone with an amine under controlled conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can be contextualized by comparing it to related spirocyclic and Boc-protected derivatives (Table 1).
Table 1: Key Comparisons with Structurally Similar Compounds
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
Key Findings from Comparative Analysis
Structural Variations :
- The position of the oxo group (e.g., 3-oxo vs. 4-oxo) significantly alters reactivity. For example, 3-oxo derivatives are preferred in kinase inhibitor synthesis due to their ability to form hydrogen bonds with ATP-binding pockets .
- The presence of oxygen in the spiro ring (1-oxa vs. 2-oxa) affects ring strain and solubility. 2-Oxa derivatives like the target compound exhibit enhanced stability in aqueous media compared to 1-oxa analogs .
Synthetic Utility: Boc-protected spirocycles are widely used as intermediates in drug discovery. For instance, the target compound’s analog tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: N/A) is a key precursor for hydantoin-based protease inhibitors . The 4-oxo group in the target compound enables selective functionalization at position 4, such as reductive amination or nucleophilic addition, which is less feasible in non-oxo analogs .
Commercial Availability :
- The target compound is priced higher (>$600/g) than simpler analogs like tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (similarity score 0.89), reflecting its specialized role in DEL synthesis .
- Suppliers like PharmaBlock and Combi-Blocks offer enantiomerically pure variants (e.g., tert-butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate , CAS: 2387560-88-3), highlighting demand for stereochemically defined spirocycles in asymmetric catalysis .
Hazard Profiles :
- Most spirocyclic Boc-protected compounds share similar hazards (e.g., H302: harmful if swallowed). However, analogs with additional reactive groups (e.g., 3-methyl-4-oxo) may require stricter handling due to increased volatility .
Biological Activity
tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1801766-68-6) is a synthetic compound characterized by its unique spirocyclic structure, which may confer specific biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- Structure : The compound features a spirocyclic framework, which is often associated with diverse biological activities due to its ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, neuroprotective effects, and other pharmacological properties.
Anti-Cancer Activity
Research has indicated that compounds with similar spirocyclic structures possess significant anti-cancer properties. For instance:
- Mechanism of Action : Studies suggest that spirocyclic compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways such as the proteasome pathway and modulation of apoptotic proteins like Bax and Bcl-2.
- In vitro Studies : In vitro assays demonstrated that derivatives of spirocyclic compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Neuroprotective Effects
Preliminary studies have suggested potential neuroprotective effects:
- Oxidative Stress Reduction : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in neuronal cells.
- Neurotransmitter Modulation : There is evidence that spirocyclic compounds can influence neurotransmitter levels, which may be beneficial in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have been conducted to elucidate the biological activity of related compounds:
Safety and Toxicology
While the biological activities are promising, safety evaluations are crucial:
- Toxicity Studies : Initial toxicity assessments indicate that this compound exhibits low acute toxicity in animal models.
- Hazard Statements : The compound is classified with hazard statements indicating potential irritation to skin and eyes (H302-H335), necessitating careful handling in laboratory settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?
- Methodology : The compound is synthesized via multi-step reactions. A key intermediate, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3), is reacted with N,N-dimethylformamide dimethyl acetal to introduce functional groups while preserving the spirocyclic framework. Optimization of solvent systems (e.g., DMF or THF) and temperature (60–80°C) enhances yield .
Q. How is the structural integrity of this compound validated?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography confirm the spirocyclic structure. For example, analogs like methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate were characterized using these techniques, with key peaks at δ 1.4–1.6 ppm (tert-butyl group) and δ 4.2–4.5 ppm (oxa-azaspiro ring) .
Q. What are the solubility and storage recommendations?
- Data : While direct solubility data for this compound is limited, structurally similar spiro derivatives (e.g., ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate) show solubility in DMSO (10 mM) and ethanol. Storage at 2–8°C in airtight containers prevents degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for spiro ring formation.
- Catalyst Use : Copper catalysts with phosphoramidite ligands (e.g., in enantioselective reactions) enhance stereochemical control, as demonstrated in analogous spiro compounds .
- Purification : Column chromatography (SiO₂; EtOAc/hexane gradients) removes byproducts, achieving >95% purity .
Q. What structural modifications impact biological activity in spirocyclic analogs?
- Structure-Activity Relationship (SAR) Insights :
| Compound Modification | Biological Impact |
|---|---|
| Benzyl substitution at position 2 | Increased binding affinity to serotonin receptors (e.g., Ki = 12 nM in analogs) |
| Replacement of oxa with aza groups | Alters metabolic stability in hepatic microsomes |
| tert-Butyl vs. methyl esters | Enhances blood-brain barrier permeability |
Q. How should researchers resolve contradictions in spectroscopic data?
- Methodology :
- Cross-Validation : Use complementary techniques (e.g., High-Resolution Mass Spectrometry (HRMS) alongside NMR) to confirm molecular weight and functional groups.
- Crystallography : Resolve ambiguities in stereochemistry (e.g., spiro ring conformation) via single-crystal X-ray analysis .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to validate experimental data .
Safety and Handling
Q. What precautions are critical for handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats. Avoid inhalation of dust; work in a fume hood .
- Storage : Refrigerate (2–8°C) in sealed, labeled containers. Monitor for decomposition (e.g., color changes) .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
